8-Fluoro-1,2-dihydronaphthalene
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Overview
Description
8-Fluoro-1,2-dihydronaphthalene is an organic compound with the molecular formula C10H9F It is a derivative of naphthalene, where a fluorine atom is substituted at the 8th position of the 1,2-dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents. This method is convenient but may have limitations in substrate applicability .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the fluorine atom into the naphthalene ring .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-Fluoro-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a fluorescent ligand for receptors.
Industry: The compound is used in the production of materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2-dihydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .
Comparison with Similar Compounds
1,2-Dihydronaphthalene: Lacks the fluorine atom, resulting in different chemical properties.
8-Chloro-1,2-dihydronaphthalene: Similar structure but with a chlorine atom instead of fluorine.
8-Bromo-1,2-dihydronaphthalene: Contains a bromine atom, leading to different reactivity.
Uniqueness: 8-Fluoro-1,2-dihydronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
8-fluoro-1,2-dihydronaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOLIRIYQNIPLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585789 |
Source
|
Record name | 8-Fluoro-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185918-24-5 |
Source
|
Record name | 8-Fluoro-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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